molecular formula C11H14ClNO2 B13925586 Tert-butyl 2-(4-chloropyridin-2-yl)acetate

Tert-butyl 2-(4-chloropyridin-2-yl)acetate

Cat. No.: B13925586
M. Wt: 227.69 g/mol
InChI Key: MSXXWJLSXBNAOG-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-chloropyridin-2-yl)acetate: is an organic compound with the molecular formula C11H14ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-chloropyridin-2-yl)acetate typically involves the esterification of 4-chloropyridine-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under an inert atmosphere at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Tert-butyl 2-(4-chloropyridin-2-yl)acetate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

Chemistry: Tert-butyl 2-(4-chloropyridin-2-yl)acetate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It can be used as a building block for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-chloropyridin-2-yl)acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

  • Tert-butyl 2-(2-chloropyridin-4-yl)acetate
  • Tert-butyl 2-(4-fluoropyridin-2-yl)acetate
  • Tert-butyl 2-(4-bromopyridin-2-yl)acetate

Comparison: Tert-butyl 2-(4-chloropyridin-2-yl)acetate is unique due to the presence of the chlorine atom at the 4-position of the pyridine ring. This chlorine atom can be readily substituted, making the compound highly versatile for various chemical reactions. Compared to its analogs with different halogens, the chlorine derivative often exhibits different reactivity and selectivity in chemical transformations .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

tert-butyl 2-(4-chloropyridin-2-yl)acetate

InChI

InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)7-9-6-8(12)4-5-13-9/h4-6H,7H2,1-3H3

InChI Key

MSXXWJLSXBNAOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=NC=CC(=C1)Cl

Origin of Product

United States

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